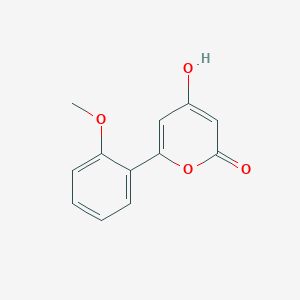
Ethyl 2-(4-(methylamino)cyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(methylamino)cyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes, flavorings, and as solvents in organic reactions . This compound features a cyclohexyl ring substituted with a methylamino group and an ethyl acetate moiety, making it a versatile molecule in organic synthesis.
Métodos De Preparación
The synthesis of Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be achieved through several routes. One common method involves the reaction of 4-(methylamino)cyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-(4-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents and conditions used in these reactions include acidic or basic hydrolysis for ester cleavage, and Grignard reagents for forming new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(methylamino)cyclohexyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme interactions.
Industry: Utilized as a solvent and in the production of fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(methylamino)cyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The methylamino group may interact with enzymes or receptors, influencing biological activity .
Comparación Con Compuestos Similares
Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used widely as a solvent.
Methylamino cyclohexane: Lacks the ester group but shares the cyclohexyl and methylamino functionalities.
Cyclohexyl acetate: Similar ester structure but without the methylamino group
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
ethyl 2-[4-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
LHOWTCLUPXGHHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC(CC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)





![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)

![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
